2,6-Difluoro-3-(trifluoromethoxy)benzyl bromide
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Overview
Description
2,6-Difluoro-3-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C8H5BrF5O. This compound is characterized by the presence of bromomethyl, difluoro, and trifluoromethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-(trifluoromethoxy)benzyl bromide typically involves the bromination of a suitable precursor. One common method is the bromination of 1,3-difluoro-4-(trifluoromethoxy)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-(trifluoromethoxy)benzyl bromide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic substitution: Products like azides, thiocyanates, or ethers.
Oxidation: Products like aldehydes or carboxylic acids.
Reduction: Products like methyl-substituted benzene derivatives.
Scientific Research Applications
2,6-Difluoro-3-(trifluoromethoxy)benzyl bromide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-(trifluoromethoxy)benzyl bromide in chemical reactions typically involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. The presence of electron-withdrawing fluorine atoms can stabilize the transition state and increase the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene
- 1-(Bromomethyl)-3-methyl-5-(trifluoromethoxy)benzene
- 1-(Bromomethyl)-2-(difluoromethyl)benzene
Uniqueness
2,6-Difluoro-3-(trifluoromethoxy)benzyl bromide is unique due to the specific arrangement of its substituents. The combination of bromomethyl, difluoro, and trifluoromethoxy groups imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various synthetic applications .
Properties
IUPAC Name |
2-(bromomethyl)-1,3-difluoro-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-3-4-5(10)1-2-6(7(4)11)15-8(12,13)14/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMADUIVIVYIHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)F)CBr)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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